molecular formula C10H14O2 B8597091 Methyl 7-methyloct-6-en-2-ynoate CAS No. 54780-75-5

Methyl 7-methyloct-6-en-2-ynoate

Cat. No.: B8597091
CAS No.: 54780-75-5
M. Wt: 166.22 g/mol
InChI Key: HCZOVERUSAYONP-UHFFFAOYSA-N
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Description

Methyl 7-methyloct-6-en-2-ynoate is a specialty ester characterized by a reactive enyne (alkene and alkyne) backbone, making it a valuable building block in synthetic organic chemistry and fragrance research. Its structure suggests it is a high-value intermediate for the synthesis of more complex molecules. Compounds with similar 7-methyloct-6-en-2-ynoate structures are known for their distinctive green, floral, and violet-like odor profiles, indicating this compound's potential utility in the development and study of novel fragrance ingredients . In research settings, this methyl ester can undergo various chemical transformations. The alkyne group is particularly reactive and can participate in cycloaddition and coupling reactions, while the ester group can be modified through hydrolysis or transesterification to create new derivatives . The presence of both double and triple bonds in a linear chain offers a unique conformational flexibility that is of interest in constructing natural product analogs and other architecturally complex targets. Researchers value this compound for its role in exploring new synthetic pathways and for its potential application in creating compounds with specific olfactory characteristics. As with all fine chemicals of this nature, this compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

54780-75-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 7-methyloct-6-en-2-ynoate

InChI

InChI=1S/C10H14O2/c1-9(2)7-5-4-6-8-10(11)12-3/h7H,4-5H2,1-3H3

InChI Key

HCZOVERUSAYONP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC#CC(=O)OC)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Methyl 7-methyloct-6-en-2-ynoate serves as a versatile precursor in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.

Key Reactions:

  • Lithium Dimethylcuprate Reaction: When treated with lithium dimethylcuprate, this compound yields methyl (Z)-3,7-dimethylocta-2,6-dienoate. This product can be further reduced to produce nerol, a valuable fragrance compound widely used in the perfume industry .

Table 1: Key Reactions Involving this compound

Reaction TypeResulting CompoundApplications
Reaction with Lithium DimethylcuprateMethyl (Z)-3,7-dimethylocta-2,6-dienoateFragrance production
EsterificationThis compoundIntermediate for various syntheses

Synthesis of Biologically Active Compounds

The ability of this compound to act as a building block for biologically active molecules is significant. Its derivatives have been explored for potential therapeutic uses.

Case Study: Anticancer Activity
A study evaluated the synthesis of derivatives from this compound and their biological activities against cancer cell lines. The synthesized compounds exhibited varying degrees of antiproliferative activity against human colon cancer (HCT116) and breast cancer (MCF7) cell lines, with some compounds showing IC50 values as low as 1.9 µg/mL .

Applications in Fragrance and Flavor Industries

Due to its structural features, this compound is also utilized in the fragrance industry. The transformation into nerol and other derivatives makes it a valuable component in formulating perfumes and flavorings.

Fragrance Composition:
The compound can be incorporated into pro-fragrance compositions that enhance scent longevity and stability in various products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 7-methyl-3-oxooct-6-enoate (CAS: 53067-23-5)

Molecular Formula : C₁₀H₁₆O₃ | Molecular Weight : 184.23 g/mol
This compound () shares a similar carbon skeleton and methyl substituent but differs in functional groups:

  • Functional Groups : Contains a 3-oxo (ketone) group instead of a triple bond.
  • Reactivity : The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), while the conjugated enyne system in the target compound may favor cycloaddition or hydrogenation reactions.
  • Synthetic Applications : Used in heterocyclic synthesis (e.g., indole derivatives) and as a precursor for prostaglandin analogs .
Table 1: Key Properties Comparison
Property Methyl 7-methyloct-6-en-2-ynoate Methyl 7-methyl-3-oxooct-6-enoate
Molecular Formula C₁₀H₁₄O₂ C₁₀H₁₆O₃
Molecular Weight (g/mol) 166.22 184.23
Functional Groups Ester, enyne Ester, ketone, alkene
Key Reactivity Cycloaddition, hydrogenation Nucleophilic addition
Literature Applications Limited Prostaglandin synthesis

Methyl Butanoate (CAS: 623-42-7)

  • Volatility : Higher volatility due to shorter carbon chain.
  • Stability : Less steric hindrance compared to branched analogs.
  • Toxicity: Limited toxicological data, but generally low acute toxicity for simple esters .

Methyl Salicylate (CAS: 119-36-8)

Molecular Formula : C₈H₈O₃ | Molecular Weight : 152.15 g/mol
Aromatic ester with a hydroxyl group ():

  • Polarity : Higher polarity due to the hydroxyl group, enhancing solubility in polar solvents.
  • Applications : Widely used in fragrances and pharmaceuticals, contrasting with the aliphatic focus of the target compound .

Preparation Methods

Reaction Overview:

  • Substrate Preparation : Propargylic alcohol (e.g., ethyl (Z)-6-hydroxy-6-methyl-8-(1-methyl-1H-indol-3-yl)oct-2-en-4-ynoate) is dissolved in DCM.

  • Acid Catalysis : MsOH (10 mol%) is added dropwise at room temperature under nitrogen.

  • Reflux Conditions : The mixture is heated to 55°C for 4.5 hours, inducing cyclization or esterification.

  • Workup : Neutralization with NaHCO₃, extraction with DCM, and silica gel chromatography yield the purified ester.

Optimization Insights:

  • Solvent Choice : DCM’s low polarity favors cationic intermediates without competing nucleophilic side reactions.

  • Catalyst Loading : Excess MsOH (>10 mol%) risks over-acidification and decomposition.

  • Yield : Reported at 70% for analogous substrates, though direct yields for this compound are unspecified.

Olefination Strategy via Lithium Chloride-Mediated Coupling

Source outlines a Wittig-like olefination strategy applicable to unsaturated ester synthesis. While the described procedure targets (E)-4-ethyl-2-methyloct-2-enal, the methodology can be adapted for this compound by modifying the aldehyde and phosphonate precursors.

Procedure:

  • Reagent Preparation : Anhydrous LiCl and phosphopropionate (1.5 equiv each) are dissolved in acetonitrile.

  • Base Addition : 1,8-Diazabicycloundec-7-ene (DBU) is introduced to generate the ylide.

  • Aldehyde Addition : A solution of 7-methyloct-6-en-2-ynal (hypothetical precursor) in acetonitrile is added at 0°C.

  • Quenching and Isolation : Saturated NH₄Cl halts the reaction, followed by ether extraction and solvent evaporation.

Protection/Deprotection Strategies in Multi-Step Syntheses

Source highlights the use of silyl protecting groups (e.g., tert-butyldimethylsilyl) during complex ester syntheses. For this compound, this could involve:

  • Protection : Installing a silyl ether at the alcohol moiety of a propargylic intermediate.

  • Esterification : Reacting the protected intermediate with methyl chloroformate.

  • Deprotection : Removing the silyl group using tetrabutylammonium fluoride (TBAF).

Advantages:

  • Selectivity : Protection minimizes side reactions at sensitive alkynyl or alkenyl sites.

  • Yield Improvement : Multi-step sequences with protection often achieve >60% overall yields.

Comparative Analysis of Methodologies

MethodYield RangeScalabilityComplexityStereochemical Control
Acid-Catalyzed Ester.70–85%HighLowModerate
Propargylic Cyclization~70%ModerateHighHigh
OlefinationNot ReportedLowModerateLow
Protection/Deprotection>60%LowVery HighExcellent

Q & A

Q. What are the recommended synthetic routes for Methyl 7-methyloct-6-en-2-ynoate, and how can purity be optimized?

To synthesize this compound, esterification of the corresponding acid with methanol under acid catalysis (e.g., H₂SO₄) is common. Protecting groups may be required to prevent undesired reactions at the triple or double bonds. Optimization involves:

  • Catalyst selection : Use milder catalysts (e.g., DMAP) to reduce side reactions.
  • Temperature control : Maintain reaction temperatures below 60°C to avoid decomposition of unsaturated bonds.
  • Purification : Employ column chromatography with hexane:ethyl acetate gradients, followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • ¹H/¹³C NMR : Assign peaks for the ester methyl group (~3.7 ppm, singlet), alkyne protons (disappear in DEPT), and olefinic protons (coupling constants ~10–15 Hz).
  • IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹), alkyne (C≡C stretch ~2200 cm⁻¹), and alkene (C=C ~1650 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Report molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of methoxy group).
    Always compare data with NIST Chemistry WebBook entries for validation .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in click chemistry or cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Huisgen cycloaddition. Key steps:

  • Optimize the compound’s geometry.
  • Calculate activation energies for possible pathways.
  • Validate with experimental kinetic data (e.g., reaction rates under varying temperatures).
    Include solvent effects using the Polarizable Continuum Model (PCM) .

Q. How can contradictions in reported thermodynamic properties (e.g., melting points or solubility) be resolved?

  • Standardization : Ensure identical experimental conditions (e.g., heating rate for melting point determination).
  • Calibration : Use reference compounds (e.g., pure naphthalene) to calibrate DSC instruments.
  • Statistical analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or instrumentation biases .

Q. What experimental designs are robust for assessing the compound’s stability under oxidative or hydrolytic conditions?

  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C, sampling at intervals for HPLC analysis.
  • Oxidative stability : Expose to H₂O₂ or radical initiators (AIBN), monitoring degradation via GC-MS.
  • Control variables : Track temperature, light exposure, and oxygen levels. Use Arrhenius plots to extrapolate shelf-life .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Nonlinear regression : Fit sigmoidal curves to determine IC₅₀/EC₅₀ values (e.g., using GraphPad Prism).
  • Error analysis : Report 95% confidence intervals and use the F-test to compare model fits.
  • Meta-analysis : Pool data from multiple studies using random-effects models if heterogeneity exists .

Methodological Tables

Q. Table 1: Analytical Parameters for this compound

TechniqueKey ParametersReference
HPLCColumn: C18; Mobile Phase: 70% ACN/30% H₂O
¹H NMR (CDCl₃)δ 3.7 (s, 3H, COOCH₃); δ 5.2 (m, 1H, CH₂=CH)
IR1740 cm⁻¹ (C=O); 2200 cm⁻¹ (C≡C)

Q. Table 2: Common Synthetic Challenges and Solutions

IssueSolution
Isomerization during synthesisUse low-temperature conditions (<40°C)
Ester hydrolysisAnhydrous solvents, molecular sieves

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